molecular formula C19H16ClN3O2S B2490855 N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1207054-20-3

N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide

Cat. No.: B2490855
CAS No.: 1207054-20-3
M. Wt: 385.87
InChI Key: WEIQYLWRQNRTTA-UHFFFAOYSA-N
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Description

N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-(2-(3-(2-chlorophenyl)ureido)-4-(thiophen-3-yl)phenyl)acetamide and its derivatives have shown considerable potential in antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of this compound, demonstrating significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Mistry, Desai, and Intwala (2009) synthesized derivatives that displayed antimicrobial activity against different micro-organisms (Mistry, Desai, & Intwala, 2009).

VEGFR-2 Inhibition

A 2022 study by Toolabi et al. synthesized derivatives that showed promise as antiproliferative agents and potential VEGFR-2 inhibitors, which are critical in cancer treatment (Toolabi et al., 2022).

Antibacterial and Anti-Inflammatory Properties

Rani, Pal, Hegde, and Hashim (2014) developed derivatives of this compound that exhibited antibacterial, anti-inflammatory, and analgesic activities, suggesting its potential in developing therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

DNA-Binding and Gene Delivery

Carreon, Santos, Matson, and So (2014) synthesized a water-soluble cationic polythiophene derivative related to this compound for potential use as a theranostic gene delivery vehicle, demonstrating its DNA-binding capabilities (Carreon, Santos, Matson, & So, 2014).

Properties

IUPAC Name

N-[2-[(2-chlorophenyl)carbamoylamino]-4-thiophen-3-ylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-12(24)21-17-7-6-13(14-8-9-26-11-14)10-18(17)23-19(25)22-16-5-3-2-4-15(16)20/h2-11H,1H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQYLWRQNRTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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